(6-Methoxyquinolin-8-yl)boronic acid CAS number and molecular weight
(6-Methoxyquinolin-8-yl)boronic acid CAS number and molecular weight
CAS Number: 2773311-30-9 Molecular Weight: 203.00 g/mol Formula: C₁₀H₁₀BNO₃[1]
Executive Summary
(6-Methoxyquinolin-8-yl)boronic acid is a specialized heteroaryl organoboron building block used primarily in the synthesis of complex pharmaceutical agents. It serves as a critical "handle" for installing the 6-methoxyquinoline moiety—a privileged scaffold in medicinal chemistry known for its antimalarial (e.g., Primaquine, Tafenoquine) and kinase-inhibitory activities—via Palladium-catalyzed cross-coupling reactions.
Unlike the classic 8-aminoquinolines where the 8-position is substituted with a nitrogen, this boronic acid enables the formation of carbon-carbon bonds at the 8-position, expanding the chemical space available for structure-activity relationship (SAR) studies.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 2773311-30-9 |
| IUPAC Name | (6-Methoxyquinolin-8-yl)boronic acid |
| Molecular Formula | C₁₀H₁₀BNO₃ |
| Molecular Weight | 203.00 g/mol |
| SMILES | COc1cc2ncccc2c(B(O)O)c1 |
| Appearance | Off-white to beige solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| Acidity (pKa) | Boronic acid group typically pKa ~8-9; Quinoline N pKa ~4-5 |
Synthesis & Production
The synthesis of (6-Methoxyquinolin-8-yl)boronic acid typically proceeds via the borylation of an aryl halide precursor. The high nitrogen content and electron-rich nature of the 6-methoxyquinoline ring require careful control of reaction conditions to prevent protodeboronation.
Synthetic Pathway
The most robust industrial route involves the Palladium-catalyzed Miyaura borylation of 8-bromo-6-methoxyquinoline .
Step 1: Precursor Preparation
-
Starting Material: 6-Methoxyquinoline.[2][3][4][5][6][7][8][9]
-
Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) or bromine (
) in acetic acid. The 8-position is activated by the methoxy group (ortho-para director) but deactivated by the pyridine ring; however, the 5- and 8-positions are the primary sites for electrophilic attack. Optimization is required to favor the 8-isomer over the 5-isomer.
Step 2: Borylation
-
Reagents: Bis(pinacolato)diboron (
), (catalyst), Potassium Acetate (KOAc). -
Solvent: 1,4-Dioxane or DMSO.
-
Conditions: 80–100°C under inert atmosphere (
or Ar). -
Hydrolysis: The resulting pinacol ester is hydrolyzed using
/ or acidic conditions to yield the free boronic acid.
Reaction Mechanism Visualization
The following diagram illustrates the logical flow from the commercially available quinoline to the final boronic acid.
Caption: Synthetic route from 6-methoxyquinoline to the target boronic acid via borylation.
Applications in Drug Discovery[11][12][13]
Expanding the "Privileged Scaffold"
The 6-methoxy-8-aminoquinoline core is legendary in antimalarial therapy. However, the nitrogen linkage at position 8 is metabolically labile (leading to oxidative stress and hemolysis in G6PD-deficient patients).
-
Innovation: Replacing the C-N bond with a C-C bond using (6-Methoxyquinolin-8-yl)boronic acid allows researchers to create C8-aryl or C8-alkyl analogs . These analogs often retain antimalarial potency while altering metabolic stability and toxicity profiles.
Kinase Inhibition
Quinoline boronic acids are used to synthesize biaryl systems that fit into the ATP-binding pockets of kinases. The methoxy group at position 6 often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase.
Fluorescent Probes
Methoxyquinolines are inherently fluorescent. By coupling this unit to biological ligands, researchers generate "turn-on" sensors for metal ions (
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling (6-Methoxyquinolin-8-yl)boronic acid with an aryl halide (e.g., 4-bromopyridine) to form a biaryl scaffold.
Reagents
-
(6-Methoxyquinolin-8-yl)boronic acid (1.2 equiv)
-
Aryl Halide (1.0 equiv)
-
Catalyst:
(5 mol%) or / S-Phos (for sterically hindered substrates) -
Base:
(2.0 M aqueous solution) or -
Solvent: DME/Water (3:1) or Toluene/Ethanol/Water
Step-by-Step Methodology
-
Setup: Charge a microwave vial or round-bottom flask with the aryl halide (1.0 mmol) and (6-Methoxyquinolin-8-yl)boronic acid (1.2 mmol).
-
Catalyst Addition: Add
(58 mg, 0.05 mmol) in a glovebox or under a stream of nitrogen. -
Solvent: Add degassed DME (12 mL) and 2.0 M
(4 mL). -
Reaction: Seal and heat to 90°C for 12–16 hours (or 120°C for 30 min in a microwave reactor).
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over
. -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Troubleshooting: Protodeboronation
Heteroaryl boronic acids, particularly 2- and 4-pyridyl/quinolyl types, are prone to protodeboronation (loss of the boron group replaced by hydrogen).
-
Mechanism: Facilitated by the basic conditions and the electron-withdrawing nature of the nitrogen ring.
-
Mitigation: If yields are low, switch to anhydrous conditions using
co-catalysis (Liebeskind-Srogl coupling) or use the MIDA boronate ester equivalent if available.
Caption: Catalytic cycle for the cross-coupling of (6-Methoxyquinolin-8-yl)boronic acid.
Safety & Stability
-
Storage: Store at 2–8°C. Boronic acids can dehydrate to form boroxines (cyclic trimers) upon standing; this is reversible and typically does not affect reactivity.
-
Handling: Irritant. Wear gloves and safety glasses. Avoid inhalation of dust.
-
Stability: Sensitive to oxidizers. The C-B bond is labile under strongly acidic or basic conditions at high temperatures.
References
-
Reagentia Catalog . (6-Methoxyquinolin-8-yl)boronic acid Product Page. Retrieved from (CAS Verification: 2773311-30-9).
-
BLD Pharm . Product Analysis: (6-Methoxyquinolin-8-yl)boronic acid. Retrieved from .
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014) .[10] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[10] (General protocol grounding).
-
Hochegger, P., et al. (2021) . 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.[11] Molecules, 26, 5530.[11] (Context on 6-methoxyquinoline scaffold).
Sources
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- 4. CAS [chemicalbook.com]
- 5. 2773311-28-5 | | CATO佳途标准品,中间体综合研发采购平台 [en.cato-chem.com]
- 6. (6-Methoxyquinolin-8-yl)boronic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study [mdpi.com]
- 8. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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